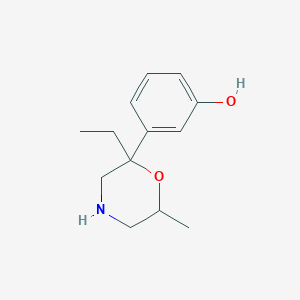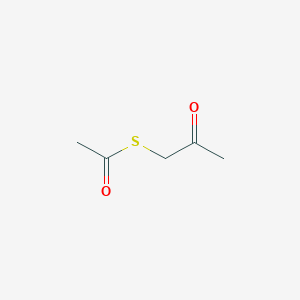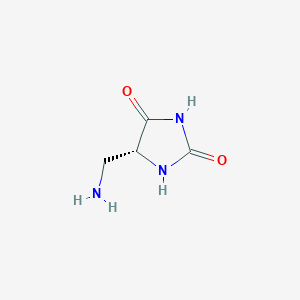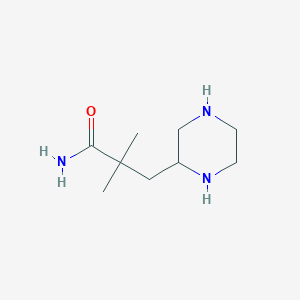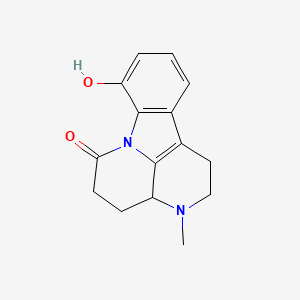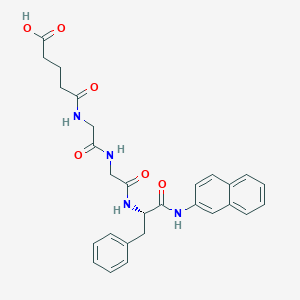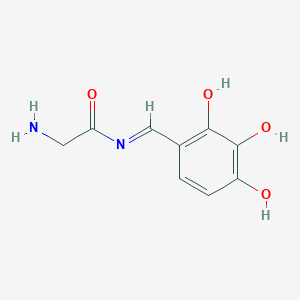
Benzenesulfonic acid, 2-bromo-, potassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonic acid, 2-bromo-, potassium salt is an organosulfur compound. It is a derivative of benzenesulfonic acid where a bromine atom is substituted at the second position of the benzene ring, and the sulfonic acid group is neutralized with potassium. This compound is known for its applications in various chemical reactions and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of benzenesulfonic acid, 2-bromo-, potassium salt typically involves the sulfonation of bromobenzene. The process can be summarized as follows:
Sulfonation of Bromobenzene: Bromobenzene is treated with concentrated sulfuric acid or oleum to introduce the sulfonic acid group at the para position relative to the bromine atom.
Neutralization: The resulting 2-bromo-benzenesulfonic acid is then neutralized with potassium hydroxide to form the potassium salt.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to handle larger quantities. Continuous sulfonation processes using oleum or sulfur trioxide are commonly employed to ensure efficient and consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonic acid, 2-bromo-, potassium salt undergoes various chemical reactions typical of aromatic sulfonic acids:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Reduction Reactions: The sulfonic acid group can be reduced to a sulfonate or sulfinate group under specific conditions.
Oxidation Reactions: The compound can undergo oxidation to form sulfonyl chlorides or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of heat.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents such as chlorine or sulfur trioxide.
Major Products Formed
Substitution: Formation of various substituted benzenesulfonic acids.
Reduction: Formation of sulfonates or sulfinates.
Oxidation: Formation of sulfonyl chlorides or other oxidized derivatives.
Applications De Recherche Scientifique
Benzenesulfonic acid, 2-bromo-, potassium salt has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, detergents, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of benzenesulfonic acid, 2-bromo-, potassium salt involves its ability to participate in electrophilic aromatic substitution reactions. The bromine atom and sulfonic acid group influence the reactivity of the benzene ring, making it susceptible to further chemical modifications. The compound can interact with various molecular targets, including enzymes and proteins, through its functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid: The parent compound without the bromine substitution.
p-Toluenesulfonic acid: A similar compound with a methyl group instead of a bromine atom.
Sulfanilic acid: An aromatic sulfonic acid with an amino group.
Uniqueness
Benzenesulfonic acid, 2-bromo-, potassium salt is unique due to the presence of both a bromine atom and a sulfonic acid group on the benzene ring. This combination of functional groups provides distinct reactivity and makes it valuable for specific chemical reactions and applications.
Propriétés
Numéro CAS |
63468-58-6 |
|---|---|
Formule moléculaire |
C6H4BrKO3S |
Poids moléculaire |
275.16 g/mol |
Nom IUPAC |
potassium;2-bromobenzenesulfonate |
InChI |
InChI=1S/C6H5BrO3S.K/c7-5-3-1-2-4-6(5)11(8,9)10;/h1-4H,(H,8,9,10);/q;+1/p-1 |
Clé InChI |
DUCGQSYLYWVEBW-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C(=C1)S(=O)(=O)[O-])Br.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]morpholine](/img/structure/B13803583.png)
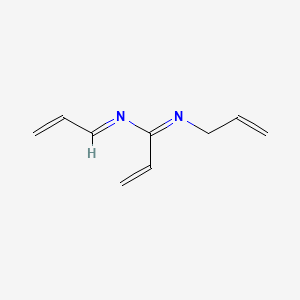
![2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-1,3-thiazine](/img/structure/B13803598.png)
![(3-heptyl-5-hydroxyphenyl) 2-[(2S,3R,4R,5R)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-6-heptyl-4-hydroxybenzoate](/img/structure/B13803602.png)
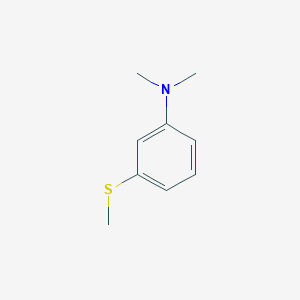
![tricyclo[8.4.1.13,8]hexadeca-1(14),3,5,7,10,12-hexaene-15,16-dione](/img/structure/B13803606.png)
